REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[C:12](O)([CH3:15])([CH3:14])[CH3:13].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:6]=[CH:5][C:4]=1[OH:9]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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FC(C1=C(C=CC=C1)O)(F)F
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Name
|
|
Quantity
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12 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
is stirred at about 20° C. for 48 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture then is evaporated as far as possible under reduced pressure at 35°-40° C
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Type
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DISSOLUTION
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Details
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The residue is dissolved in benzene (500 ml.)
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Type
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WASH
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Details
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the solution is washed with water, saturated NaHCO3 solution and saturated salt brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
The dried solution is again evaporated under reduced pressure
|
Type
|
TEMPERATURE
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Details
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the temperature is finally raised to 140°-145° C. under 65 mm
|
Type
|
CUSTOM
|
Details
|
pressure to remove unchanged 2-trifluoromethylphenol
|
Type
|
DISTILLATION
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Details
|
The residue is distilled at 65 mm
|
Type
|
CUSTOM
|
Details
|
after collecting a small fore-run (75% unchanged starting phenol and 25% product), 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (13.6 g.)
|
Type
|
CUSTOM
|
Details
|
is collected at 120°-132° C. as a pale pink oil that
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |